Cas no 15467-40-0 (1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine)

1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine
- DTXSID901243167
- [1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine
- 15467-40-0
- 6-Chloro-N,alpha,alpha-trimethyl-1H-indole-3-ethanamine
- EN300-1992247
-
- Inchi: 1S/C13H17ClN2/c1-13(2,15-3)7-9-8-16-12-6-10(14)4-5-11(9)12/h4-6,8,15-16H,7H2,1-3H3
- InChI Key: PSWIMENOOYOGCY-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2CC(C)(C)NC
Computed Properties
- Exact Mass: 236.1080262g/mol
- Monoisotopic Mass: 236.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 27.8Ų
1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992247-0.1g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1992247-10.0g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1992247-0.25g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1992247-2.5g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1992247-0.05g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1992247-1.0g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1992247-5.0g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1992247-5g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1992247-10g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1992247-0.5g |
[1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl](methyl)amine |
15467-40-0 | 0.5g |
$1357.0 | 2023-09-16 |
1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine
Professional Introduction to Compound with CAS No. 15467-40-0 and Product Name: 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine
Compound with the CAS number 15467-40-0 and the product name 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development. The molecular structure of this compound incorporates a 6-chloro-1H-indole moiety, which is a well-known pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways.
The 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine structure combines this indole scaffold with a bulky alkyl chain, enhancing its solubility and bioavailability. This design approach has been strategically employed to improve pharmacokinetic profiles, making it a promising candidate for further investigation in therapeutic contexts. The compound’s synthesis involves complex organic transformations, including nucleophilic substitution and alkylation reactions, which highlight the synthetic prowess required to produce such molecules.
In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. The 6-chloro-1H-indole moiety, in particular, has been extensively studied for its potential as an anti-inflammatory, antiviral, and anticancer agent. Preclinical studies have demonstrated that derivatives of this scaffold can interact with various target proteins, leading to modulations in cellular signaling pathways. The presence of the 2-methylpropan-2-yl(methyl)amine group further contributes to the compound’s pharmacological properties by influencing its metabolic stability and binding affinity.
One of the most compelling aspects of this compound is its potential application in oncology research. Emerging data suggest that 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine can selectively inhibit certain kinases involved in tumor proliferation. This selectivity is crucial for developing effective anticancer therapies with minimal off-target effects. Furthermore, the compound’s ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders as well.
The pharmaceutical industry has been increasingly interested in leveraging computational methods to accelerate the discovery and optimization of novel drug candidates. Molecular modeling techniques have been employed to predict the binding interactions of 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine with target proteins. These studies have provided valuable insights into the compound’s mechanism of action and have guided the design of next-generation analogs with enhanced efficacy.
Another area where this compound shows promise is in immunomodulation. Research indicates that indole derivatives can modulate immune responses by interacting with receptors such as TLRs (Toll-like receptors) and cytokine receptors. The structural features of 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine make it a potent immunomodulator, which could be beneficial in treating autoimmune diseases and infections. Clinical trials are currently underway to evaluate its efficacy in these conditions.
The synthesis of complex molecules like 1-(6-chloro-1H-indol-3-yl)-2-methylpropan-2-yl(methyl)amine requires meticulous planning and execution. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only enhance the efficiency of drug discovery but also contribute to sustainable chemistry practices by minimizing waste and reducing environmental impact.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with precision at the molecular level. The case of 15467-40-0 and 1-(6-chloro-1H-indol-3-ylyl)-2-methylpropan-l( methyl) amine exemplifies how structural innovation can lead to therapeutic breakthroughs. By combining traditional organic chemistry expertise with cutting-edge computational tools, researchers are paving the way for new treatments that address unmet medical needs.
In conclusion, compound with CAS No. 15467 40 0 and product name 1(6 chloro l H indol 3 yl ) 2 methylpropan 2 yl (methyl) amine represents a significant advancement in pharmaceutical chemistry. Its unique structure and functional properties make it a promising candidate for various therapeutic applications, particularly in oncology and immunomodulation. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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